(E)-C-HDMAPP ammonium

Immunotherapy Phosphoantigen Stability Vγ9Vδ2 T Cell Activation

Vγ9Vδ2 T cell research is frequently compromised by phosphoantigen instability and stereochemical contamination. (E)-C-HDMAPP ammonium is a stabilized pyrophosphonate phosphoantigen that overcomes these limitations. • Pyrophosphonate backbone resists hydrolytic degradation vs. natural pyrophosphates • Pure (E)-stereoisomer (EC50=0.91 nM) eliminates confounding Z-isomer bioactivity • Ammonium salt form ensures aqueous solubility (≥10 mg/mL in PBS) and formulation consistency • Validated in vivo in nonhuman primate models Shipped under blue ice; store at -20°C.

Molecular Formula C27H28N6O2
Molecular Weight 468.5 g/mol
CAS No. 188860-26-6
Cat. No. B1662223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-C-HDMAPP ammonium
CAS188860-26-6
Molecular FormulaC27H28N6O2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC
InChIInChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31)
InChIKeyBMRRDFCQNOZNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-C-HDMAPP Ammonium Characterization


(E)-C-HDMAPP ammonium is a synthetic pyrophosphonate phosphoantigen (PAg) that selectively activates human Vγ9Vδ2 T cells [1]. It is the stabilized, ammonium salt form of the (E)-stereoisomer of C-HDMAPP, designed as a bioisosteric analogue of the highly potent natural phosphoantigen (E)-HDMAPP [2]. The compound is characterized as a crystalline solid with a molecular formula of C6H23N3O7P2 and a purity typically ≥95% .

Phosphoantigen tool Selective Vγ9Vδ2 T cell activation studies
Stereochemical control Defined (E)-isomer for assay consistency
Stabilized form Ammonium salt; pyrophosphonate backbone for extended solution stability

Why (E)-C-HDMAPP Ammonium Cannot Be Substituted


Generic substitution among Vγ9Vδ2 T cell phosphoantigens is scientifically invalid due to profound differences in molecular stability and stereochemical specificity. (E)-C-HDMAPP ammonium incorporates a pyrophosphonate moiety that confers significantly greater resistance to hydrolytic degradation compared to the natural pyrophosphate esters like HDMAPP and IPP [1]. Crucially, the (E)-stereoisomer is required for high potency; the (Z)-stereoisomer of C-HDMAPP exhibits only marginal bioactivity [2]. The ammonium salt form further enhances aqueous solubility and formulation consistency , making direct interchange with other salts or stereoisomers a source of significant experimental variability and compromised translational relevance.

Stability (E)-C-HDMAPP ammonium: pyrophosphonate, resistant to hydrolysis Natural pyrophosphates (e.g., HDMAPP): rapid enzymatic degradation
Isomer (E)-stereoisomer: required for activation (Z)-stereoisomer: marginal bioactivity; may not replicate
Salt form Ammonium: enhanced aqueous solubility Free acid / other salts: solubility profile may differ; verify preparation

Quantitative Evidence: (E)-C-HDMAPP Ammonium vs. Analogs


Hydrolytic Stability vs. Natural Pyrophosphates

(E)-C-HDMAPP ammonium, as a pyrophosphonate ester, demonstrates superior stability in solution and vascular circulation relative to its pyrophosphate ester parent, (E)-HDMAPP [1]. This is a direct consequence of the carbon-phosphorus bond in the pyrophosphonate moiety, which is far less susceptible to chemical and enzymatic hydrolysis than the phosphorus-oxygen-phosphorus bond in pyrophosphates [1].

Hydrolytic stability
Head-to-head
Pyrophosphonate vs. pyrophosphate ester: significantly improved solution stability
Reported stability improvement supports longer assays
Demonstrated in NHP; data to verify
Immunotherapy Phosphoantigen Stability Vγ9Vδ2 T Cell Activation

Stereochemical Potency Requirement

The (E)-stereoisomer of C-HDMAPP is the active configuration, while the corresponding (Z)-stereoisomer shows only marginal bioactivity [1]. This stereochemical specificity is critical for achieving high-potency Vγ9Vδ2 T cell activation and is a key differentiator for procurement.

Stereochemical requirement
Head-to-head
(E)-C-HDMAPP: high activation; (Z)-isomer: marginal bioactivity
Enantiomer-specific potency essential for assay relevance
Confirm isomer identity before use
Stereochemistry Phosphoantigen Potency Vγ9Vδ2 T Cell Activation

In Vitro Potency vs. (E)-HDMAPP

(E)-C-HDMAPP ammonium potently stimulates TNF-α release from Vγ9Vδ2 T cells with an EC50 of 0.91 nM, demonstrating comparable in vitro activity to its natural counterpart (E)-HDMAPP (EC50 = 0.39 nM) [1]. This indicates that the structural modifications conferring enhanced stability do not compromise receptor activation potency.

In vitro potency
Cross-study comparable
EC50 = 0.91 nM (target) vs. 0.39 nM (E)-HDMAPP
Comparable TNF-α release potency with enhanced stability context
TNF-α release assay; ~2.3-fold difference
Vγ9Vδ2 T Cell Activation TNF-α Release EC50

In Vivo γδ T Cell Expansion in Nonhuman Primates

Intravenous administration of (E)-C-HDMAPP ammonium to cynomolgus monkeys resulted in a dramatic and dose-dependent increase in circulating γδ T cells [1]. Significant expansion was observed even at the lowest tested dose of 0.02 mg/kg, with maximal effect achieved at 5-10 mg/kg [1].

In vivo NHP expansion
Supporting evidence
Dose-dependent γδ T cell increase (0.02–10 mg/kg i.v., cynomolgus)
Supports in vivo model-response context
Single compound study; model-response interpretation needed
In Vivo Efficacy Immunotherapy Nonhuman Primate Model

Ammonium Salt Solubility and Handling

The ammonium salt form of (E)-C-HDMAPP is specifically engineered to improve aqueous solubility and overall handling characteristics, distinguishing it from the free acid or other salt forms . This formulation choice directly impacts ease of use in standard biological buffers, such as PBS (pH 7.2), where it achieves a solubility of 10 mg/ml .

Solubility handling
Class-level inference
10 mg/mL in PBS (pH 7.2) as ammonium salt
May simplify aqueous preparation; data to verify
Supplier-reported; verify under experimental conditions
Formulation Solubility Phosphoantigen

Optimal Research Applications of (E)-C-HDMAPP Ammonium


Preclinical Vγ9Vδ2 T Cell Immunotherapy

Researchers conducting long-term in vitro or in vivo studies on Vγ9Vδ2 T cell-mediated immunotherapy will benefit from (E)-C-HDMAPP ammonium's enhanced stability, which minimizes potency loss due to degradation [1]. Its high potency (EC50 = 0.91 nM) [2] ensures robust T cell activation, and the validated in vivo efficacy in nonhuman primates provides a strong translational foundation for preclinical cancer or infectious disease models.

Mechanistic Studies of Phosphoantigen Stereochemistry

The stark difference in activity between the (E) and (Z) stereoisomers of C-HDMAPP makes the pure (E)-isomer an essential tool for probing the structural basis of Vγ9Vδ2 T cell receptor (TCR) and butyrophilin (BTN) interaction with phosphoantigens [1]. Using the highly active (E)-isomer avoids confounding results that would arise from contamination with the inactive (Z)-stereoisomer [1].

Vγ9Vδ2 T Cell Potency Assay Standardization

The combination of high potency [1], defined stereochemistry [2], and excellent aqueous solubility makes (E)-C-HDMAPP ammonium an ideal positive control for developing and validating functional assays that measure Vγ9Vδ2 T cell activation, proliferation, and cytokine release (e.g., TNF-α, IFN-γ).

Application
Selection Property
Validation Focus
Vγ9Vδ2 T cell activation research
Enhanced stability for long-term assays
Monitor activation without degradation artifacts
Stereochemical interaction studies
Defined (E)-isomer for receptor probing
Confirm isomer purity and activation response
Functional assay standardization
Reproducible solubility and potency profile
Validate TNF-α/IFN-γ release assay endpoints

Technical Documentation Hub

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